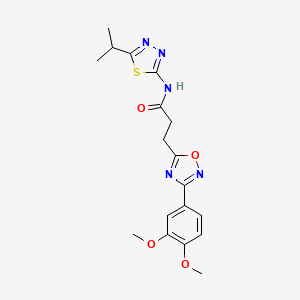
N-(2,4-dimethylphenyl)-2-(N-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(N-methylbenzenesulfonamido)acetamide is a chemical compound that is commonly known as N-(2,4-xylyl)-2-(N-methylbenzenesulfonamido)acetamide or XMA. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of XMA is not fully understood, but it is believed to interact with proteins in a specific manner due to its chemical structure. XMA has been shown to bind to the active site of carbonic anhydrase and inhibit its activity, suggesting that it may also interact with other proteins in a similar manner.
Biochemical and Physiological Effects:
XMA has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using XMA in lab experiments is its high selectivity for certain proteins, which allows for more precise studies of protein-protein interactions. However, one limitation is that XMA is not a widely used compound, which may make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several potential future directions for research on XMA, including further studies of its mechanism of action and its potential applications in drug development. Additionally, XMA may be useful in the development of new imaging techniques for studying protein conformational changes in real time.
Synthesemethoden
The synthesis of XMA involves the reaction of 2,4-dimethylphenylamine with N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(2,4-dimethylphenyl)-2-(N-methylbenzenesulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
XMA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein conformational changes and as a tool for studying protein-protein interactions. It has also been used as a substrate for enzymes such as carbonic anhydrase and as a ligand for metal ions.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(20,21)15-6-4-3-5-7-15)12-16(19)17-13-8-10-14(22-2)11-9-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOZYBCMBTMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)

![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)


